molecular formula C20H21N3O B5520677 2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol

2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol

Cat. No.: B5520677
M. Wt: 319.4 g/mol
InChI Key: YAGQSKPPRIOIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.168462302 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives have been extensively studied for their applications in optoelectronic materials due to their luminescent properties. These compounds are integral in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances the electroluminescent properties, making them valuable in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines are also explored for their potential in nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Activity

The anticancer efficacy of quinazoline compounds has been a significant area of research. These compounds are known to block the pharmacological pathway of different targets, showing promise against colorectal cancer by modulating the expression of specific genes and proteins involved in cancer progression. Quinazoline derivatives inhibit the growth of colorectal cancer cells through their action on receptor tyrosine kinases, epidermal growth factor receptors, and other critical proteins in the cancer development pathway (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Synthetic Chemistry and Biological Activities

The synthesis of quinazolines has been refined over the years, with eco-friendly, mild, and atom-efficient multi-component strategies being developed. Quinazolines possess a wide range of biological properties, including antibacterial, antifungal, anti-HIV, anti-cancer, anti-inflammatory, and analgesic activities. The advancements in synthetic methods for quinazolines highlight the compound's significance in medicinal chemistry and its potential for developing novel therapeutic agents (Faisal & Saeed, 2021).

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)quinazolin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-10-12-23(13-11-14)20-15-6-2-4-8-17(15)21-19(22-20)16-7-3-5-9-18(16)24/h2-9,14,24H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGQSKPPRIOIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.